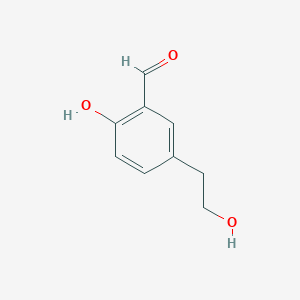

2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde

Description

2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde is a substituted benzaldehyde derivative featuring a hydroxyl group at the 2-position and a 2-hydroxyethyl substituent at the 5-position of the aromatic ring. These compounds are pivotal in organic synthesis, serving as precursors for Schiff bases, azo dyes, and bioactive molecules .

Properties

IUPAC Name |

2-hydroxy-5-(2-hydroxyethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-4-3-7-1-2-9(12)8(5-7)6-11/h1-2,5-6,10,12H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURUGWBLFREUBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20763069 | |

| Record name | 2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20763069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110005-81-7 | |

| Record name | 2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20763069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde typically involves the formylation of 2-hydroxy-5-(2-hydroxyethyl)phenol. One common method is the Reimer-Tiemann reaction, which uses chloroform and a strong base like sodium hydroxide to introduce the formyl group at the ortho position relative to the hydroxyl group.

Industrial Production Methods

Industrial production methods for 2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde may involve optimized versions of laboratory synthesis techniques, focusing on yield, purity, and cost-effectiveness. These methods often include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Alkyl halides in the presence of a base for ether formation.

Major Products

Oxidation: 2-Hydroxy-5-(2-hydroxyethyl)benzoic acid.

Reduction: 2-Hydroxy-5-(2-hydroxyethyl)benzyl alcohol.

Substitution: 2-Hydroxy-5-(2-hydroxyethyl)benzyl ethers or esters.

Scientific Research Applications

2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in drug development.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-Hydroxy-5-Substituted Benzaldehydes

Structural and Functional Differences

Substituent Effects :

- Electron-Withdrawing Groups : The trifluoromethyl group in 2-hydroxy-5-(trifluoromethyl)benzaldehyde enhances electrophilicity, making it reactive in nucleophilic aromatic substitutions .

- Azo Groups : Compounds like 2-hydroxy-5-(phenyldiazenyl)benzaldehyde exhibit π-conjugation, enabling visible-light absorption for dye applications .

- Bulkier Groups : The tert-butyl group in 5-tert-butyl-2-hydroxybenzaldehyde improves thermal stability, ideal for polymer additives .

Synthetic Routes :

Spectroscopic and Analytical Data

Mass Spectrometry :

Crystallography :

- Intramolecular hydrogen bonding stabilizes 2-hydroxy-3-methoxymethyl-5-methylbenzaldehyde, forming a six-membered ring motif .

Biological Activity

2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde (CAS No. 110005-81-7) is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structure, featuring both hydroxyl and aldehyde functional groups, positions it as a potential candidate for various biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10O3

- Molecular Weight : 166.17 g/mol

- Structure : The compound consists of a benzaldehyde moiety substituted with hydroxyl and hydroxyethyl groups.

Antioxidant Properties

Research indicates that 2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde exhibits notable antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been investigated for its interaction with xanthine oxidase (XO), an enzyme associated with the production of reactive oxygen species (ROS). Inhibition of XO can lead to reduced levels of uric acid, making it a target for gout treatment.

The biological activity of 2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde is believed to arise from its ability to interact with various molecular targets:

- Enzyme Binding : The hydroxyl groups may facilitate hydrogen bonding with active sites on enzymes, altering their activity.

- Signal Transduction Pathways : The compound may modulate pathways related to inflammation and cellular stress response by influencing transcription factors like Nrf2, which regulates antioxidant gene expression.

Case Studies and Research Findings

-

Antioxidant Activity Assessment :

A study evaluated the antioxidant capacity of 2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, demonstrating the compound's efficacy as an antioxidant.Concentration (µM) % Inhibition 10 25 50 55 100 85 -

Xanthine Oxidase Inhibition Study :

In vitro studies showed that the compound inhibited XO activity in a dose-dependent manner. This suggests its potential utility in managing conditions characterized by elevated uric acid levels.Concentration (µM) XO Activity (%) 10 90 50 75 100 50 -

Cell Culture Studies :

Research conducted on human cell lines demonstrated that treatment with 2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde led to decreased levels of ROS and enhanced cell viability under oxidative stress conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.